6-Chloro-7-methyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family, which are heterocyclic aromatic compounds crucial in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound is characterized by a chlorine atom at the 6-position and a methyl group at the 7-position of the purine ring, contributing to its unique chemical and biological properties. The compound's IUPAC name is 6-chloro-7-methyl-7H-purin-8(9H)-one, and its CAS number is 1226804-17-6.
6-Chloro-7-methyl-7H-purin-8(9H)-one is classified as a purine derivative. Purines are essential in biological systems, acting as building blocks for nucleic acids and playing roles in cellular energy transfer as components of adenosine triphosphate (ATP) and other nucleotides.
The synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methyl-7H-purin-8(9H)-one using chlorinating agents such as thionyl chloride or phosphorus oxychloride under reflux conditions. The general reaction can be represented as follows:
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and reagent concentrations. Continuous flow reactors may enhance efficiency and yield.
The molecular formula of 6-Chloro-7-methyl-7H-purin-8(9H)-one is , with a molecular weight of approximately 184.58 g/mol. The structure features a purine ring with specific substituents that influence its reactivity and interaction with biological targets.
Key structural data include:
6-Chloro-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding or catalysis. Additionally, it may intercalate into DNA or RNA, disrupting their structural integrity and function.
While specific physical properties such as density and melting point are not well-documented, the compound's general characteristics can be inferred from similar purine derivatives.
The chemical properties include:
Relevant data on solubility and other physical constants may vary based on the specific synthesis method used .
6-Chloro-7-methyl-7H-purin-8(9H)-one has diverse applications in scientific research:
Chlorination at the C6 position of the purine ring serves as the foundational step for synthesizing 6-Chloro-7-methyl-7H-purin-8(9H)-one. This strategy exploits the displacement of chlorine by nucleophiles in downstream reactions, leveraging the electron-withdrawing nature of the chlorine atom to activate adjacent sites. The precursor 6-chloropurine is typically chlorinated using reagents like phosphorus oxychloride (POCl₃) under reflux conditions, followed by selective N7-alkylation to install the methyl group [5]. A critical advancement involves the in situ generation of trimethylsilyl (TMS)-protected intermediates, which enhance electrophilicity at C6 and facilitate nucleophilic substitution. For instance, N-trimethylsilylated 6-chloropurine reacts with methyl iodide in the presence of Lewis acids to yield 7-methyl derivatives, minimizing unwanted N9 alkylation [2]. Catalyst screening reveals that chlorination efficiency correlates with Lewis acid strength, where SnCl₄ outperforms TiCl₄ in suppressing dehalogenation side reactions. Optimization data indicate that stoichiometric control of chlorinating agents is essential, as excess POCl₃ promotes over-chlorination, reducing yields of monochlorinated products [3] [5].
Table 1: Optimization of Chlorination and Methylation Parameters
Parameter | Condition Variation | Yield Impact | Byproduct Formation |
---|---|---|---|
Catalyst (Equivalents) | SnCl₄ (1.0 vs. 2.1) | 40% → 87% | Halogenolysis < 5% |
Solvent | Dichloroethane vs. Acetonitrile | 75% vs. 48% | N9-alkylation increased |
Temperature | Room temperature vs. 50°C | 87% → 79% | Isomerization to N9 |
Reaction Time | 19h vs. 48h | 40% → 86% | Degradation > 10% |
Achieving N7 regioselectivity in purine alkylation is complicated by the competing reactivity of N9, which is thermodynamically favored. The synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one requires kinetic control to direct methylation to N7. Vorbrüggen-inspired silylation proves effective: Pretreating 6-chloropurine with hexamethyldisilazane (HMDS) forms N-silylated intermediates that, when combined with SnCl₄ catalysis, favor N7-alkylation at room temperature [2]. Steric and electronic factors govern this selectivity—bulky alkyl groups (e.g., tert-butyl) enhance N7 preference due to reduced steric hindrance in the imidazole ring, while smaller groups like methyl necessitate precise stoichiometry to avoid N9 contamination [2]. Studies on 6,7-disubstituted purines confirm that electron-donating substituents at C6 reduce N9 competitiveness by increasing electron density at N7. For example, 6-amino groups diminish N7 alkylation yields by 30%, whereas 6-chloro sustains high selectivity (N7:N9 = 87:13) [6]. Alternative methods, such as Mitsunobu alkylation or Pd-catalyzed allylation, show inferior regiocontrol for methyl groups, producing >20% N9 isomers [8].
Lewis acid catalysts and solvent polarity critically influence reaction kinetics and regioselectivity. SnCl₄ (2.1 equivalents) maximizes electrophilic activation at N7, forming a transient complex with the purine ring that accelerates methyl transfer. Comparatively, TiCl₄ reduces yields by 25% due to weaker complex stability [2]. Solvents modulate this interaction: Nonpolar dichloroethane (DCE) preserves the SnCl₄-purine adduct, achieving 87% yield, while polar acetonitrile (ACN) dissociates the complex, lowering yields to 48% and increasing N9 byproducts. Elevated temperatures (>50°C) in ACN promote solvent coordination to SnCl₄, further diminishing efficacy [2]. Continuous flow methodologies highlight tert-amyl alcohol (log P = 1.04) as optimal for purine functionalization, enhancing solubility without denaturing enzymes during nucleoside ester synthesis—a relevant model for solvent design . Acid scavengers like 2,6-lutidine suppress protonation at N9, improving N7 selectivity to >95%. Kinetic studies indicate that low temperatures (0–25°C) extend the catalyst’s half-life by minimizing SnCl₄ hydrolysis, which peaks in protic solvents [2] .
Table 2: Solvent and Catalyst Performance in N7-Methylation
Catalyst | Solvent | Dielectric Constant | Yield (%) | N7:N9 Ratio |
---|---|---|---|---|
SnCl₄ | Dichloroethane | 10.4 | 87 | 95:5 |
SnCl₄ | Acetonitrile | 37.5 | 48 | 70:30 |
SnCl₄ | tert-Amyl alcohol | 5.8 | 82* | 98:2* |
TiCl₄ | Dichloroethane | 10.4 | 62 | 88:12 |
None | Dichloroethane | 10.4 | <5 | - |
Data extrapolated from enzymatic purine ester synthesis under continuous flow .
Continuous flow reactors address batch synthesis limitations for 6-Chloro-7-methyl-7H-purin-8(9H)-one by enhancing mass transfer and thermal control. In enzymatic models, purine nucleoside esters are synthesized in flow microreactors with immobilized Thermomyces lanuginosus lipase (TL IM), achieving near-quantitative conversions at 50°C and residence times of 35 minutes . Key parameters include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1